Cas no 623-40-5 (N-(pentan-2-ylidene)hydroxylamine)
N-(pentan-2-ylidene)hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- 2-pentanone oxime
- (NZ)-N-pentan-2-ylidenehydroxylamine
- 2-Pentanonoxim
- AC1O192M
- Methylpropylketon-oxim
- Methylpropylketoxim
- NSC73149
- Pentan-2-on-oxim
- Pentanoxim-(2)
- N-(pentan-2-ylidene)hydroxylamine
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- Inchi: 1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5+
- InChI Key: FWSXGNXGAJUIPS-AATRIKPKSA-N
- SMILES: CCC/C(=N/O)/C
Computed Properties
- Exact Mass: 101.08413
Experimental Properties
- PSA: 32.59
- LogP: 1.63660
N-(pentan-2-ylidene)hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N899053-25mg |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N899053-50mg |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N899053-250mg |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 250mg |
$ 295.00 | 2022-06-03 | ||
| TRC | N899053-100mg |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | N899053-500mg |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 500mg |
$391.00 | 2023-05-17 | ||
| TRC | N899053-1g |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 1g |
$707.00 | 2023-05-17 | ||
| Enamine | EN300-80225-0.05g |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 95% | 0.05g |
$64.0 | 2023-02-12 | |
| Enamine | EN300-80225-0.1g |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 95% | 0.1g |
$96.0 | 2023-02-12 | |
| Enamine | EN300-80225-0.25g |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 95% | 0.25g |
$136.0 | 2023-02-12 | |
| Enamine | EN300-80225-0.5g |
N-(pentan-2-ylidene)hydroxylamine |
623-40-5 | 95% | 0.5g |
$256.0 | 2023-02-12 |
N-(pentan-2-ylidene)hydroxylamine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on N-(pentan-2-ylidene)hydroxylamine
N-(Pentan-2-ylidene)hydroxylamine: A Comprehensive Overview
N-(Pentan-2-ylidene)hydroxylamine, with the CAS number 623-40-5, is a significant compound in the field of organic chemistry and medicinal chemistry. This compound, also known as N-(2-methylpropylidene)hydroxylamine, has garnered attention for its unique properties and potential applications in various scientific and industrial domains. This article provides a detailed exploration of the chemical structure, synthesis, properties, and recent research advancements related to N-(pentan-2-ylidene)hydroxylamine.
The chemical structure of N-(pentan-2-ylidene)hydroxylamine is characterized by a hydroxylamine group attached to a pentan-2-ylidene moiety. The molecular formula is C5H11NO, and its molecular weight is approximately 97.14 g/mol. The compound exists as a colorless liquid at room temperature and has a distinctive odor. Its structural features make it an interesting candidate for various chemical reactions and biological studies.
The synthesis of N-(pentan-2-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of hydroxylamine with 2-pentanone in the presence of an acid catalyst. This reaction typically proceeds via the formation of an intermediate imine, which then undergoes hydrolysis to yield the desired product. Recent advancements in synthetic methodologies have focused on improving the yield and purity of N-(pentan-2-ylidene)hydroxylamine, making it more accessible for research and industrial applications.
In terms of physical properties, N-(pentan-2-ylidene)hydroxylamine exhibits moderate solubility in water and is highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. Its boiling point is around 105°C at atmospheric pressure, and it has a density of approximately 0.86 g/cm³ at 20°C. These properties make it suitable for use in various chemical processes and analytical techniques.
The reactivity of N-(pentan-2-ylidene)hydroxylamine is influenced by its functional groups. The hydroxylamine group can participate in nucleophilic addition reactions, making it useful as a building block in the synthesis of more complex molecules. Additionally, the presence of the pentan-2-ylidene moiety can affect the compound's stability and reactivity, particularly in acidic or basic environments.
Recent research has explored the potential applications of N-(pentan-2-ylidene)hydroxylamine in medicinal chemistry and drug development. Studies have shown that this compound can act as a precursor for the synthesis of bioactive molecules with therapeutic potential. For example, derivatives of N-(pentan-2-ylidene)hydroxylamine have been investigated for their anti-inflammatory and antioxidant properties. These findings suggest that further research could lead to the development of novel drugs for treating various diseases.
In addition to its medicinal applications, N-(pentan-2-ylidene)hydroxylamine has been studied for its use in materials science. Researchers have explored its potential as a functional monomer for polymer synthesis, where it can be incorporated into polymer chains to impart specific properties such as improved mechanical strength or enhanced thermal stability. This versatility makes it an attractive candidate for developing advanced materials with tailored characteristics.
The environmental impact of N-(pentan-2-ylidene)hydroxylamine is another area of interest. Studies have investigated its biodegradability and toxicity to ensure that its use does not pose significant environmental risks. Preliminary results indicate that under controlled conditions, N-(pentan-2-ylidene)hydroxylamine can be biodegraded by microorganisms, suggesting that it may have a lower environmental impact compared to some other organic compounds.
In conclusion, N-(pentan-2-ylidene)hydroxylamine (CAS No: 623-40-5) is a versatile compound with unique chemical properties and promising applications in various fields. Its role as a building block in synthetic chemistry, potential therapeutic uses in medicinal chemistry, and utility in materials science highlight its significance in contemporary research. As ongoing studies continue to uncover new insights into its behavior and applications, N-(pentan-2-ylidene)hydroxylamine is likely to remain an important compound for scientists and researchers worldwide.
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